molecular formula C17H18N4S B2708926 7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303986-71-2

7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2708926
CAS No.: 303986-71-2
M. Wt: 310.42
InChI Key: PPJSEBFLROVBIK-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step reaction process. One common synthetic route includes the following steps:

  • Condensation Reaction: : The starting materials, such as an appropriate isopropyl-substituted styrene derivative and a methylsulfanyl-substituted triazolopyrimidine, are subjected to a condensation reaction.

  • Cyclization: : The resulting intermediate undergoes cyclization to form the triazolopyrimidine core.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has shown potential as a bioactive molecule with various biological activities.

  • Medicine: : Research has explored its use in the development of therapeutic agents for treating diseases.

  • Industry: : The compound's unique properties make it suitable for use in the development of new materials and technologies.

Mechanism of Action

The mechanism by which 7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine: can be compared with other triazolopyrimidines and related compounds. Some similar compounds include:

  • 7-(4-Methylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

  • 7-(4-Isopropylstyryl)-2-(phenylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

  • 7-(4-Isopropylstyryl)-2-(ethylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

These compounds share structural similarities but may differ in their biological activities and applications. This compound stands out due to its unique combination of functional groups and potential therapeutic benefits.

Properties

IUPAC Name

2-methylsulfanyl-7-[(Z)-2-(4-propan-2-ylphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-12(2)14-7-4-13(5-8-14)6-9-15-10-11-18-16-19-17(22-3)20-21(15)16/h4-12H,1-3H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJSEBFLROVBIK-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\C2=CC=NC3=NC(=NN23)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.